molecular formula C11H13NO B1363882 2-Pyrrolidin-1-ylbenzaldehyde CAS No. 58028-74-3

2-Pyrrolidin-1-ylbenzaldehyde

Cat. No.: B1363882
CAS No.: 58028-74-3
M. Wt: 175.23 g/mol
InChI Key: QJHUKBIDTDKVSL-UHFFFAOYSA-N
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Description

2-Pyrrolidin-1-ylbenzaldehyde is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-ylbenzaldehyde typically involves the reaction of benzaldehyde with pyrrolidine. One common method is the condensation reaction, where benzaldehyde is reacted with pyrrolidine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation to obtain the compound in high yield and purity. Techniques such as distillation and crystallization are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidin-1-ylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pyrrolidin-1-ylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylbenzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its biological activities, where it can interact with proteins and enzymes, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidin-1-ylbenzaldehyde is unique due to the combination of the pyrrolidine ring and the benzaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHUKBIDTDKVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366547
Record name 2-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58028-74-3
Record name 2-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)benzaldehyde
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